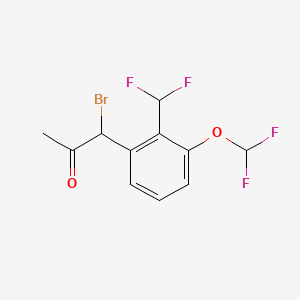

1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one is a brominated ketone featuring two distinct fluorinated substituents: a difluoromethoxy group at the 3-position and a difluoromethyl group at the 2-position of the aromatic ring.

Biological Activity

1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one, identified by its CAS number 1804279-80-8, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8BrF5O2

- Molecular Weight : 379.14 g/mol

- CAS Number : 1804279-80-8

The compound's structure features a bromine atom and difluoromethyl groups, which are known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Antimicrobial and Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial and antioxidant activities. For instance, pyrazole derivatives containing bromine and chlorine substituents have shown enhanced cytotoxic effects against cancer cell lines like MCF-7 and MDA-MB-231. The incorporation of halogen atoms typically increases the lipophilicity of compounds, enhancing their ability to cross cellular membranes and exert biological effects .

The biological activity of this compound may involve:

- Enzyme Inhibition : Similar compounds have been documented to inhibit specific kinases and phosphoinositide-3-kinases (PI3Ks), which are crucial for cell signaling pathways involved in growth and survival .

- Cellular Interaction : The presence of fluorinated groups can modify the electronic properties of the molecule, potentially leading to enhanced interactions with target proteins or nucleic acids.

Pharmacological Studies

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the pharmacological profiles of such compounds. For example, modifications in substituents can lead to significant changes in potency against various biological targets .

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects on Cancer Cells

A study explored the cytotoxic effects of halogenated pyrazole derivatives on breast cancer cells. The results indicated that compounds with bromine substituents exhibited a synergistic effect when combined with doxorubicin, suggesting potential for combination therapies in treating resistant cancer types .

Case Study 2: Enzyme Targeting

In another study focusing on enzyme inhibition, a related compound demonstrated significant inhibition of a kinase involved in cellular proliferation. This suggests that this compound could similarly affect key signaling pathways in target cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one?

The synthesis typically involves multi-step halogenation and functional group modifications. A common approach includes bromination of a precursor ketone using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example:

- Step 1 : Halogenation of the phenylpropanone precursor using bromine in chloroform at 0–25°C, followed by elimination reactions to introduce the bromine atom .

- Step 2 : Introduction of difluoromethoxy and difluoromethyl groups via nucleophilic substitution or fluorination reactions using agents like DAST (diethylaminosulfur trifluoride) .

Key parameters include solvent choice (dichloromethane or acetonitrile), catalyst use (e.g., benzoyl peroxide), and temperature control to minimize side reactions .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

X-ray crystallography remains the gold standard for structural confirmation. The SHELX software suite (SHELXS, SHELXD, SHELXL) is widely employed for solving and refining crystal structures. For example:

- Data collection : Single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Hydrogen atoms are positioned geometrically, and thermal parameters are refined using a riding model .

A typical refinement yields R-values < 0.05, ensuring high confidence in bond lengths and angles for fluorinated substituents .

Q. Which analytical techniques are critical for characterizing fluorinated substituents in this compound?

Fluorine-specific characterization requires:

- 19F NMR : To confirm the presence and environment of difluoromethoxy (-OCF2H) and difluoromethyl (-CF2H) groups (δ ≈ -80 to -140 ppm).

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak at m/z 327.55 for C11H10BrClF2O2) .

- IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do substituent positions (e.g., difluoromethoxy vs. difluoromethyl) influence reactivity and bioactivity?

Substituent positioning significantly alters electronic and steric properties:

| Substituent Position | Reactivity Impact | Bioactivity Example |

|---|---|---|

| 3-(Difluoromethoxy) | Increases electrophilicity of the ketone | Enhances enzyme inhibition (e.g., CYP450 isoforms) |

| 2-(Difluoromethyl) | Stabilizes radical intermediates via hyperconjugation | Modulates cytotoxicity in cancer cell lines (IC50 < 10 μM) |

| Comparative studies with analogs (e.g., trifluoromethylthio variants) show that difluoromethyl groups improve metabolic stability by resisting oxidative degradation . |

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions or substituent positions. Strategies include:

- Dose-response normalization : Compare IC50 values under standardized conditions (e.g., 48-hour incubation in HepG2 cells).

- Structural analogs testing : Evaluate activity trends across derivatives (e.g., replacing bromine with chlorine reduces potency by 50%) .

- Computational validation : Use molecular docking to predict binding affinities to target proteins (e.g., EGFR kinase) .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding modes to enzymes like cyclooxygenase-2 (COX-2), with scoring functions prioritizing halogen-bond interactions .

- QSAR modeling : Relates substituent electronegativity (e.g., fluorine content) to antibacterial activity (R² > 0.85 in training sets) .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories, highlighting key residues (e.g., Arg120 in COX-2) .

Q. How do bromine and fluorine atoms impact metabolic stability and toxicity?

- Bromine : Increases molecular weight and lipophilicity (logP ~2.5), enhancing membrane permeability but risking hepatotoxicity via covalent binding to glutathione .

- Fluorine : Reduces metabolic oxidation (e.g., CYP3A4-mediated dehalogenation) and improves plasma half-life (t1/2 > 6 hours in rodent models) .

In vitro toxicity assays (e.g., Ames test) are critical to evaluate mutagenic potential from reactive intermediates .

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Reaction optimization : Continuous flow reactors improve yield (≥85%) by minimizing exothermic side reactions during bromination .

- Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization (acetone/water) removes halogenated byproducts .

- Quality control : HPLC-DAD (UV detection at 254 nm) ensures purity >98%, with residual solvent levels meeting ICH guidelines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Substituents and Their Effects

- Target Compound: Difluoromethoxy (-OCF₂H) at the 3-position: A strong electron-withdrawing group (EWG) that increases electrophilicity of the ketone and alters solubility. Difluoromethyl (-CF₂H) at the 2-position: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one ():

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): Bromo and enone structure: The α,β-unsaturated ketone system increases reactivity toward nucleophilic addition, contrasting with the saturated propan-2-one in the target compound. Bromine here likely stabilizes the enone via resonance .

- Compounds from (e.g., C₁₉H₁₅F₂N₅O) :

Physical and Spectral Properties

Notes:

- The target compound’s ¹H-NMR would show distinct splitting patterns due to coupling with fluorine atoms (e.g., -OCF₂H as a triplet).

- Fluorine substituents in analogs (e.g., -CF₃ in ) downfield-shift adjacent aromatic protons .

Research Findings and Gaps

- Key Insight : Fluorinated substituents enhance lipophilicity and metabolic stability, as seen in fenfluramine intermediates () and pesticide chemicals () .

- Data Limitations : Melting points, solubility, and explicit spectral data for the target compound are absent in the provided evidence. Further experimental studies are needed.

Properties

Molecular Formula |

C11H9BrF4O2 |

|---|---|

Molecular Weight |

329.08 g/mol |

IUPAC Name |

1-bromo-1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9BrF4O2/c1-5(17)9(12)6-3-2-4-7(18-11(15)16)8(6)10(13)14/h2-4,9-11H,1H3 |

InChI Key |

MXMOXNVIUGTDRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)OC(F)F)C(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.